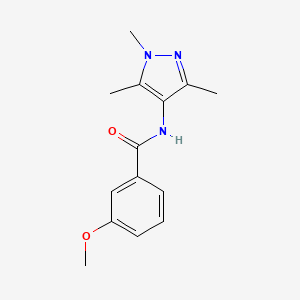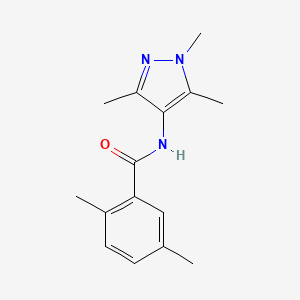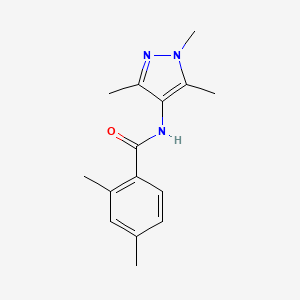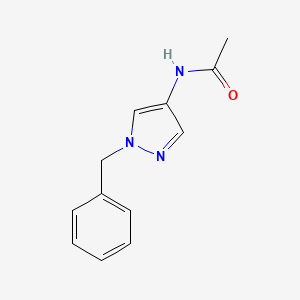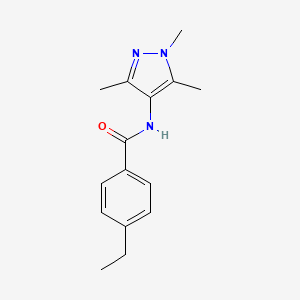
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as TMPB, is a compound that has gained significant attention in the scientific community due to its potential applications in research. TMPB is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
The mechanism of action of 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to inhibit the activation of the NF-κB pathway, which plays a key role in inflammation and cancer development. Additionally, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression and the formation of protein aggregates in neurodegenerative diseases.
Biochemical and Physiological Effects:
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes. In cancer cells, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to induce cell cycle arrest and apoptosis, which are key mechanisms for inhibiting cancer growth. In inflammation, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to reduce the production of various cytokines, including TNF-α and IL-6, which play a key role in the development of chronic inflammatory diseases. In neurodegenerative diseases, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have neuroprotective effects, including the reduction of oxidative stress and the prevention of protein aggregation.
实验室实验的优点和局限性
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has several advantages for lab experiments, including its low molecular weight, high purity, and low cost. Additionally, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, there are also some limitations to using 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in lab experiments. For example, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has a short half-life, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of HDAC6, which could have therapeutic potential for neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide and its potential applications in cancer and inflammation research. Finally, the development of new synthesis methods for 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide could help to improve its purity and yield, making it even more valuable for scientific research.
合成方法
The synthesis of 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves a multi-step process that starts with the reaction of 4-chlorobenzonitrile with 1,3,5-trimethylpyrazole in the presence of a base. The resulting intermediate is then treated with ethylamine to form the final product, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. This synthesis method has been optimized to produce high yields of 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide with good purity, making it a reliable and cost-effective way to obtain the compound for research purposes.
科学研究应用
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been used in a range of scientific research applications, including studies on cancer, inflammation, and neurological disorders. In cancer research, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. In inflammation research, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to reduce the production of inflammatory cytokines, which play a key role in the development of chronic inflammatory diseases. In neurological research, 4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
属性
IUPAC Name |
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-5-12-6-8-13(9-7-12)15(19)16-14-10(2)17-18(4)11(14)3/h6-9H,5H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBISFETXIXLORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)
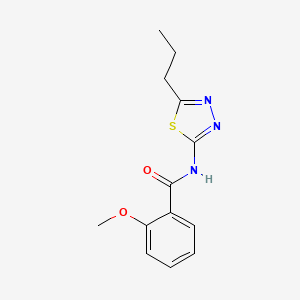
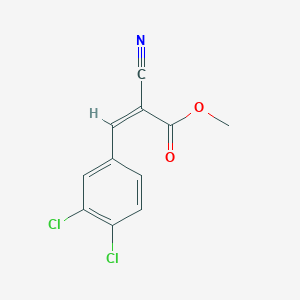


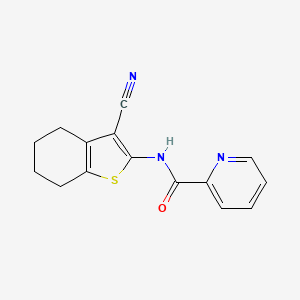
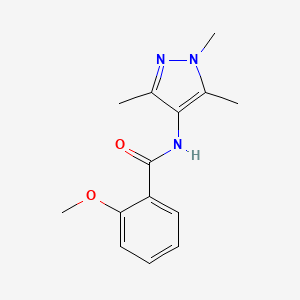
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)
